

Application Note: Quantification of L-Glutathione reduced-¹³C using LC-MS/MS

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Compound of Interest

Compound Name: *L-Glutathione reduced-13C*

Cat. No.: *B15135337*

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Introduction

Glutathione (GSH) is a tripeptide that serves as a primary endogenous antioxidant, protecting cells from damage caused by reactive oxygen species (ROS). The ratio of its reduced form (GSH) to its oxidized form (GSSG) is a key indicator of cellular oxidative stress.^{[1][2]} Stable isotope tracers, such as L-Glutathione reduced-¹³C (¹³C-GSH), are invaluable for elucidating the dynamics of glutathione metabolism in various physiological and pathological states.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ¹³C-GSH. The method employs a simple sample preparation procedure involving protein precipitation and reduction of any oxidized glutathione to measure the total ¹³C-labeled pool. This approach is suitable for tracer analysis in cultured cells and other biological samples.^[3]

Principle

The method involves the extraction of metabolites from a biological sample, followed by the reduction of all glutathione forms to reduced glutathione using dithiothreitol (DTT).^[3] This allows for the measurement of the total ¹³C-labeled glutathione pool. Samples are then deproteinized. The resulting extract is analyzed by LC-MS/MS. Chromatographic separation is achieved on a reverse-phase column, and quantification is performed using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.^[1]

Materials and Reagents

- Standards: L-Glutathione reduced-¹³C₂¹⁵N (as an example for a labeled standard, the exact labeling can vary)
- Internal Standard (IS): L-Glutathione reduced-¹³C₂,¹⁵N-glycine or other appropriate labeled analogue not used as the tracer.
- Reagents:
 - Dithiothreitol (DTT)
 - Sulfosalicylic acid (SSA)[4][5]
 - N-Ethylmaleimide (NEM) (for quenching free thiols if only GSSG is of interest)[4][5]
 - LC-MS grade Water
 - LC-MS grade Acetonitrile
 - LC-MS grade Formic Acid
- Equipment:
 - UPLC/HPLC system
 - Triple-quadrupole mass spectrometer
 - Analytical balance
 - Centrifuge
 - Vortex mixer

Experimental Protocols

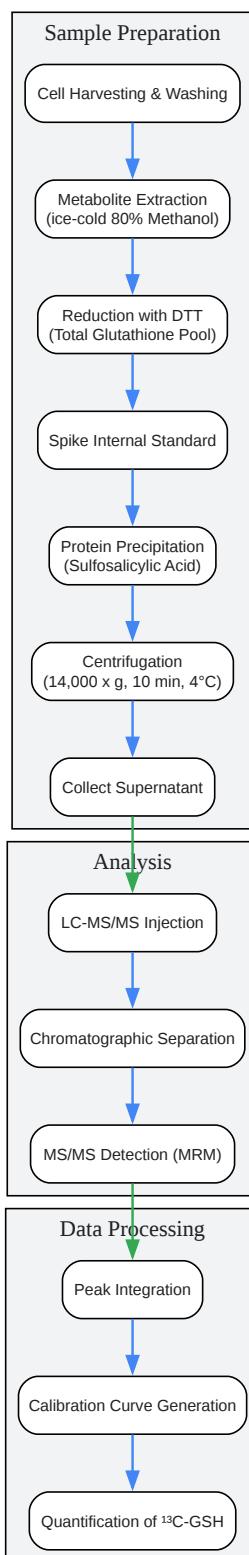
Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Glutathione reduced-¹³C and the internal standard in LC-MS grade water.
- Working Standard Solutions: Prepare serial dilutions of the ¹³C-GSH stock solution in a suitable buffer (e.g., water with 0.1% formic acid) to create calibration standards ranging from 0.1 μ M to 100 μ M.
- Internal Standard Working Solution: Prepare a working solution of the internal standard at a constant concentration (e.g., 10 μ M).
- Calibration Curve and QC Samples: Spike the appropriate amount of ¹³C-GSH working standards and a constant amount of the internal standard working solution into a blank matrix (e.g., cell lysate from unlabeled cells) to prepare calibration curve and quality control (QC) samples.

Sample Preparation Protocol

This protocol is adapted for cultured cells.

- Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Metabolite Extraction: Add 500 μ L of ice-cold 80% methanol to the cell plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Reduction Step: Add 50 μ L of 10 mM DTT to the cell lysate to reduce all oxidized glutathione to its reduced form. Vortex briefly.
- Internal Standard Spiking: Add a known amount of the internal standard working solution to each sample.
- Protein Precipitation: Add 100 μ L of 10% sulfosalicylic acid (SSA) to precipitate proteins. Vortex for 30 seconds.^[4]
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Experimental Workflow for ¹³C-GSH Quantification[Click to download full resolution via product page](#)

A high-level overview of the sample-to-result workflow.

LC-MS/MS Method

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may need to be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	UPLC HSS T3 1.8 μm (2.1 x 100 mm) or equivalent [1]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	400 μ L/min [1]
Column Temperature	50 °C [1]
Injection Volume	10 μ L [1]

| Gradient | 0-2 min: 2% B; 2-3.5 min: 2-30% B; 3.5-4.5 min: 95% B; 4.6-6 min: 2% B |

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+) [1]
Capillary Voltage	3.5 kV [6]
Source Temp.	120 °C [6]
Desolvation Temp.	350 °C [6]
Collision Gas	Argon

| MRM Transitions | See Table 3 |

Table 3: Example MRM Transitions for ^{13}C -Labeled Glutathione (Note: The exact m/z will depend on the specific ^{13}C and ^{15}N labeling pattern of the standard used. The values below are illustrative for a hypothetical $^{13}\text{C}_2\text{-}^{15}\text{N}_1\text{-GSH}$.)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
$^{13}\text{C}_2\text{-}^{15}\text{N-GSH}$	311.1	165.0	50	15
$^{13}\text{C}_2\text{-}^{15}\text{N-GSH}$ (Confirming)	311.1	76.0	50	25
Internal Standard	Varies	Varies	50	Optimize

| Unlabeled GSH | 308.1 | 162.0 | 50 | 15 |

Results and Data Analysis

The concentration of L-Glutathione reduced- ^{13}C in the samples is determined by using the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression analysis is then applied to determine the concentration in the unknown samples.

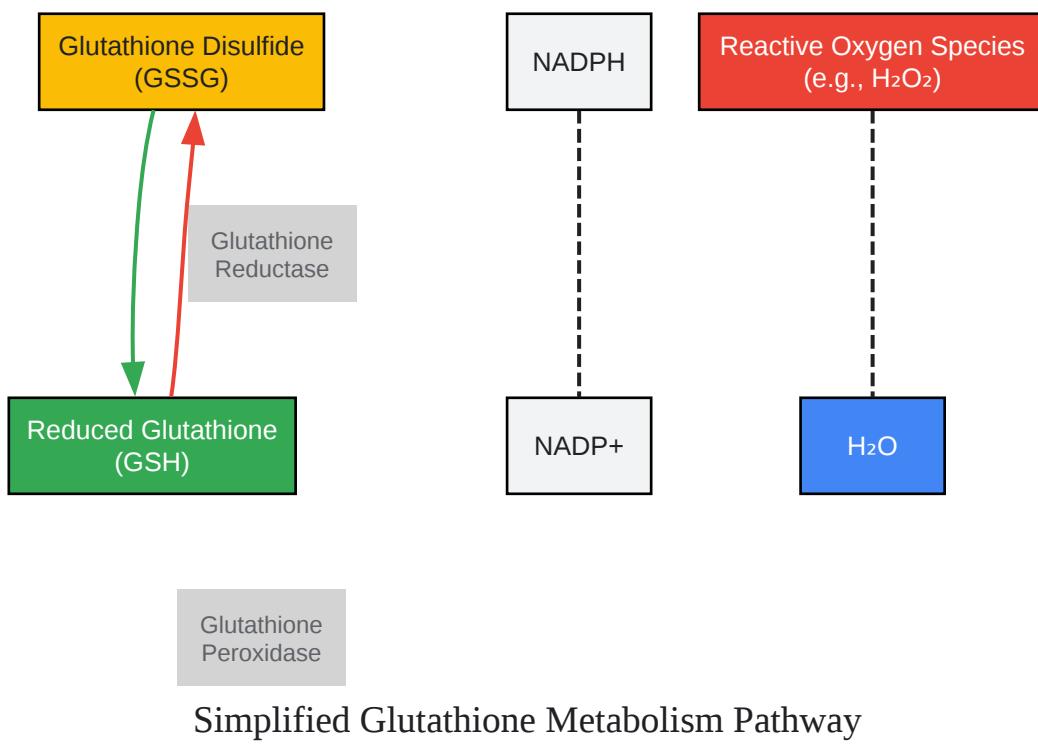
Table 4: Method Performance Characteristics (Typical values based on literature)

Parameter	Result	Reference
Linear Range	0.78 - 100 μM	[3]
Correlation Coeff. (R^2)	> 0.999	[3]
Lower Limit of Quant. (LLOQ)	0.78 μM	[3]
Intra-run Precision (%CV)	2.49%	[3]
Inter-run Precision (%CV)	2.04%	[3]

| Recovery | 99.9% - 108.9% | [3] |

Glutathione Metabolism

Understanding the metabolic context is crucial for tracer studies. Glutathione is synthesized from its constituent amino acids (glutamate, cysteine, and glycine) and plays a central role in the antioxidant defense system. The enzyme glutathione reductase, using NADPH as a cofactor, maintains a high intracellular ratio of GSH to GSSG.[7][8]



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The central role of GSH in detoxifying reactive oxygen species.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of L-Glutathione reduced-¹³C in biological samples. The protocol is robust and suitable for high-throughput applications in metabolic research, toxicology, and drug development, enabling researchers to accurately trace the dynamics of glutathione metabolism.

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- To cite this document: BenchChem. [Application Note: Quantification of L-Glutathione reduced-¹³C using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15135337#lc-ms-ms-method-for-quantification-of-l-glutathione-reduced-13c>]

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